1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea is an organic compound that features a urea moiety substituted with a 2-bromoallyl group and a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-bromoallyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Step 1: : Preparation of 2-bromoallyl isocyanate.
- React 2-bromoallyl chloride with potassium cyanate in an inert solvent such as dichloromethane.
- Maintain the reaction temperature at around 0-5°C to prevent side reactions.
-
Step 2: : Reaction with 3,4-dichloroaniline.
- Add 3,4-dichloroaniline to the reaction mixture containing 2-bromoallyl isocyanate.
- Stir the mixture at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromoallyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features may impart biological activity, making it a candidate for drug development.
Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 2-bromoallyl group and the 3,4-dichlorophenyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroallyl)-3-(3,4-dichlorophenyl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromoallyl)-3-(4-chlorophenyl)urea: Similar structure but with a single chlorine atom on the phenyl ring.
1-(2-Bromoallyl)-3-(3,4-dimethylphenyl)urea: Similar structure but with methyl groups instead of chlorine atoms on the phenyl ring.
Uniqueness
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea is unique due to the combination of the 2-bromoallyl group and the 3,4-dichlorophenyl group. This specific substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
102434-14-0 |
---|---|
Molecular Formula |
C10H9BrCl2N2O |
Molecular Weight |
324.00 g/mol |
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C10H9BrCl2N2O/c1-6(11)5-14-10(16)15-7-2-3-8(12)9(13)4-7/h2-4H,1,5H2,(H2,14,15,16) |
InChI Key |
IAADVFXQPMIOMV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.